molecular formula C6H14Cl2N4S B1145767 5-(1-Amino-2-methylpropyl)-1,3,4-thiadiazol-2-amine CAS No. 1243250-16-9

5-(1-Amino-2-methylpropyl)-1,3,4-thiadiazol-2-amine

Cat. No.: B1145767
CAS No.: 1243250-16-9
M. Wt: 245.17316
InChI Key:
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Description

5-(1-Amino-2-methylpropyl)-1,3,4-thiadiazol-2-amine, also known as this compound, is a useful research compound. Its molecular formula is C6H14Cl2N4S and its molecular weight is 245.17316. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Computational Study

T. Erdogan (2018) explored efficient methods for synthesizing 5-amino-1,3,4-thiadiazole-2-thiol and its derivatives, including 5-(1-Amino-2-methylpropyl)-1,3,4-thiadiazol-2-amine. The study utilized ultrasound to enhance reaction efficiency and conducted density functional theory (DFT) calculations to analyze the chemical reactions involved. This research opens pathways for improved synthetic methods in this domain (Erdogan, 2018).

Novel Synthesis Approaches

S. K. Petkevich et al. (2021) reported the synthesis of 5-azolyl-1,3,4-thiadiazol-2-amines through transformations of specific carboxylic acids and derivatives. This process includes the acylation of the amino group of 5-(4,5-dichloroisothiazol-3-yl)-1,3,4-thiadiazol-2-amine, highlighting new routes for creating heterocyclic compounds with potential biological activity (Petkevich et al., 2021).

Solid-Phase Organic Synthesis

S. Yang et al. (2016) demonstrated the construction of a 1,3,4-thiadiazole library via solid-phase organic synthesis. Their approach involved the creation of a polymer-bound 2-amido-5-amino-1,3,4-thiadiazole resin, followed by various functionalization reactions. This method offers a versatile route for synthesizing diverse 1,3,4-thiadiazole analogs (Yang et al., 2016).

Schiff Bases from Thiadiazole Compounds

M. Gür et al. (2020) focused on Schiff bases derived from 5-substituted-1,3,4-thiadiazole-2-amine. They investigated the biological activities of these compounds, revealing potential applications in pharmacology due to the core structure's significance in medicinal chemistry (Gür et al., 2020).

Development of One-Pot Synthesis Method

T. S. Kokovina et al. (2021) developed a new one-pot synthesis method for 1,3,4-thiadiazol-2-amine derivatives. They aimed to create a safer synthesis route by avoiding toxic additives, contributing to the development of more environmentally friendly chemical processes (Kokovina et al., 2021).

Spectral and X-Ray Studies

R. Dani et al. (2013) conducted spectral, X-ray, and DFT studies on 5-benzyl-N-phenyl-1,3,4-thiadiazol-2-amine and related compounds. These studies are crucial for understanding the molecular structure and properties, paving the way for potential applications in material science and pharmacology (Dani et al., 2013).

Properties

IUPAC Name

5-(1-amino-2-methylpropyl)-1,3,4-thiadiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N4S/c1-3(2)4(7)5-9-10-6(8)11-5/h3-4H,7H2,1-2H3,(H2,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXROHLJMXPFMES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C1=NN=C(S1)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601198802
Record name 5-Amino-α-(1-methylethyl)-1,3,4-thiadiazole-2-methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601198802
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1243250-16-9
Record name 5-Amino-α-(1-methylethyl)-1,3,4-thiadiazole-2-methanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1243250-16-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Amino-α-(1-methylethyl)-1,3,4-thiadiazole-2-methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601198802
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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